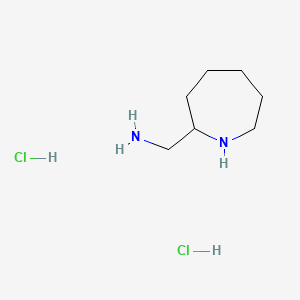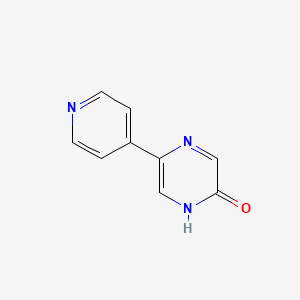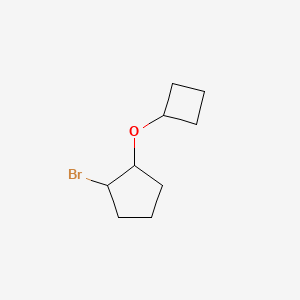
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrCl2NO3 It is characterized by the presence of bromine, chlorine, and nitro substituents on a benzaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzaldehyde undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (bromine, chlorine) are commonly used.
Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with palladium catalyst, or lithium aluminum hydride.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products
Reduction: The reduction of the nitro group yields 2-Bromo-3,5-dichloro-6-aminobenzaldehyde.
Nucleophilic Substitution: Substitution of halogens results in derivatives like 2-Amino-3,5-dichloro-6-nitrobenzaldehyde.
Aplicaciones Científicas De Investigación
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,5-dichlorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Dichloro-2-nitrobenzaldehyde: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-6-nitrobenzaldehyde:
Uniqueness
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro substituents on the benzaldehyde ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H2BrCl2NO3 |
|---|---|
Peso molecular |
298.90 g/mol |
Nombre IUPAC |
2-bromo-3,5-dichloro-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2BrCl2NO3/c8-6-3(2-12)7(11(13)14)5(10)1-4(6)9/h1-2H |
Clave InChI |
GCPPIOZAWUKDRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)C=O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


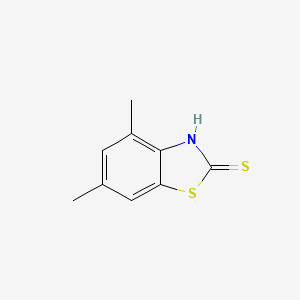
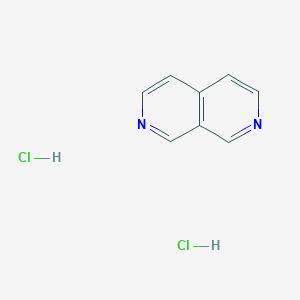
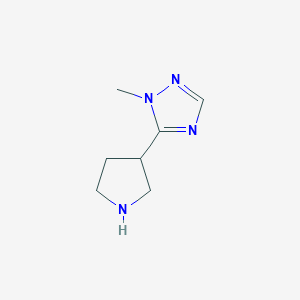
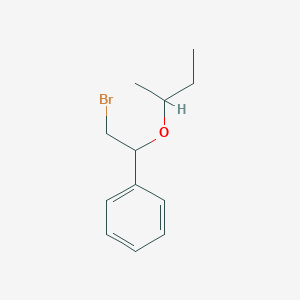
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)




